molecular formula C8H5N3 B574440 4,7-Iminocycloheptapyrazole(9CI) CAS No. 170427-00-6

4,7-Iminocycloheptapyrazole(9CI)

Cat. No.: B574440
CAS No.: 170427-00-6
M. Wt: 143.149
InChI Key: BRDRXUQGBWTJMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,7-Iminocycloheptapyrazole(9CI) is an organic compound with the molecular formula C8H5N3 and the CAS registry number 170427-00-6 . This chemical entity is intended for research and development purposes within a laboratory setting only. The search results lack specific data on this compound's physical properties, solubility, stability, mechanism of action, and specific research applications. Further information is required to understand its potential uses in fields such as medicinal chemistry, materials science, or as a synthetic intermediate. Handling and Safety: Precise safety information for this compound is not available in the search results. It is essential to consult the relevant Safety Data Sheet (SDS) and handle all chemicals using appropriate personal protective equipment (PPE) under a fume hood. Disclaimer: This product is intended for research purposes only and is classified as "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

CAS No.

170427-00-6

Molecular Formula

C8H5N3

Molecular Weight

143.149

InChI

InChI=1S/C8H5N3/c1-2-7-6-4-9-11-8(6)3-5(1)10-7/h1-4,10H

InChI Key

BRDRXUQGBWTJMC-UHFFFAOYSA-N

SMILES

C1=CC2=C3C=NN=C3C=C1N2

Synonyms

4,7-Iminocycloheptapyrazole(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The following table compares key properties of 4,7-Iminocycloheptapyrazole(9CI) with two structurally related compounds from the evidence:

Property 4,7-Iminocycloheptapyrazole(9CI) (Theoretical) 4,7-Dichloro-1H-benzimidazole Pyrido[2',1':2,3]imidazo[4,5-e]benzothiazole(9CI)
Core Structure Cycloheptapyrazole with imino groups Benzimidazole (fused benzene + imidazole) Pyrido-imidazo-benzothiazole
Substituents Imino (-NH) at positions 4 and 7 Chloro (-Cl) at positions 4 and 7 None explicitly stated
Molecular Weight ~150–200 g/mol (estimated) Not specified (Cl adds ~70.9 g/mol per substituent) 225.04 g/mol
Hydrogen Bond Donors 2 (imino groups) 1 (benzimidazole NH) 0
Hydrogen Bond Acceptors 2 (pyrazole N atoms) 2 (imidazole N atoms) 3
Complexity High (7-membered ring + fused pyrazole) Moderate 285 (per computed metrics)

Key Observations

Ring Size and Complexity: The seven-membered cycloheptapyrazole core in 4,7-Iminocycloheptapyrazole(9CI) introduces conformational flexibility compared to the rigid six-membered benzimidazole or the polycyclic pyrido-imidazo-benzothiazole . This flexibility may influence binding affinity in biological systems or catalytic activity.

In contrast, the imino groups in 4,7-Iminocycloheptapyrazole(9CI) likely improve aqueous solubility via hydrogen bonding.

Hydrogen-Bonding Capacity: The absence of hydrogen bond donors in Pyrido[2',1':2,3]imidazo[4,5-e]benzothiazole(9CI) may limit its solubility but favor passive diffusion across biological membranes.

Electronic Properties: The sulfur atom in the benzothiazole moiety of the pyrido-imidazo-benzothiazole introduces electron-withdrawing effects, contrasting with the electron-rich imino groups in 4,7-Iminocycloheptapyrazole(9CI).

Research Implications and Limitations

  • Synthetic Challenges: The seven-membered ring in 4,7-Iminocycloheptapyrazole(9CI) may pose synthetic difficulties due to ring strain, whereas benzimidazoles and pyrido-imidazo-benzothiazoles benefit from established synthetic protocols.
  • Biological Relevance: Benzimidazoles are well-known for antimicrobial and anticancer activity , while pyrido-imidazo-benzothiazoles may exhibit fluorescence properties . The imino groups in 4,7-Iminocycloheptapyrazole(9CI) could enable novel interactions with biological targets.
  • Data Limitations: Direct experimental data (e.g., spectral, thermodynamic) for 4,7-Iminocycloheptapyrazole(9CI) is absent in the provided evidence; comparisons are extrapolated from structural analogs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 4,7-Iminocycloheptapyrazole(9CI), and what analytical methods validate its purity?

  • Answer : Synthesis typically involves heterocyclic condensation reactions, such as cyclization of pyrazole precursors with appropriate amine or carbonyl reagents under anhydrous conditions. Purity validation should employ HPLC (for quantitative impurity profiling) and 1H/13C NMR (to confirm structural integrity). For intermediates, FT-IR can track functional groups like imine bonds (C=N stretching ~1600–1650 cm⁻¹). Ensure reaction conditions avoid moisture, as imine groups may hydrolyze. Safety protocols for handling irritants (e.g., gloves, fume hoods) are critical, as structurally related compounds show acute toxicity and skin/eye irritation risks .

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., melting point, solubility) of 4,7-Iminocycloheptapyrazole(9CI)?

  • Answer : Contradictions in properties often arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify polymorphs and thermogravimetric analysis (TGA) to detect solvent traces. For solubility, employ standardized solvent systems (e.g., DMSO-water gradients) and document temperature/pH conditions. Cross-reference with high-purity reference standards, though these may not yet exist for this compound. If unavailable, synthesize an analytical-grade sample via recrystallization and validate via mass spectrometry .

Q. What safety precautions are essential when handling 4,7-Iminocycloheptapyrazole(9CI) in laboratory settings?

  • Answer : While direct toxicity data for this compound is limited, analogs with imine/heterocyclic motifs exhibit H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation). Use PPE (nitrile gloves, goggles), conduct reactions in sealed systems, and implement spill containment protocols. Store in inert atmospheres (argon/nitrogen) to prevent degradation. Emergency measures include rinsing exposed skin/eyes with water for 15+ minutes and consulting toxicity databases for structurally related compounds .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 4,7-Iminocycloheptapyrazole(9CI) in catalytic systems?

  • Answer : Density Functional Theory (DFT) calculations can model electron distribution at the imine and pyrazole moieties to predict nucleophilic/electrophilic sites. For example, analyze frontier molecular orbitals (HOMO/LUMO) to identify regions prone to oxidation or coordination with metal catalysts. Pair with molecular dynamics simulations to study solvent effects on reaction pathways. Validate predictions experimentally via cyclic voltammetry (redox behavior) and X-ray photoelectron spectroscopy (XPS) for surface interactions .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for 4,7-Iminocycloheptapyrazole(9CI) derivatives?

  • Answer : Ambiguities in splitting may arise from dynamic processes (e.g., tautomerism) or diastereomeric impurities. Use variable-temperature NMR to freeze conformational changes; sharpening of signals at low temperatures (~–40°C) indicates dynamic effects. For diastereomers, employ chiral HPLC or capillary electrophoresis with cyclodextrin-based mobile phases. Confirm assignments via 2D NMR (COSY, NOESY) to correlate proton environments and spatial proximity .

Q. How can researchers establish structure-activity relationships (SARs) for 4,7-Iminocycloheptapyrazole(9CI) in medicinal chemistry applications?

  • Answer : Synthesize derivatives with systematic substitutions (e.g., halogenation at pyrazole positions, alkylation of the imine group). Screen for bioactivity (e.g., enzyme inhibition, cytotoxicity) and correlate with quantitative SAR (QSAR) models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts. Use crystallography (if crystals are obtainable) to resolve binding modes or docking studies against target protein structures (e.g., kinases). Address data variability via triplicate assays and statistical validation (p < 0.05) .

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